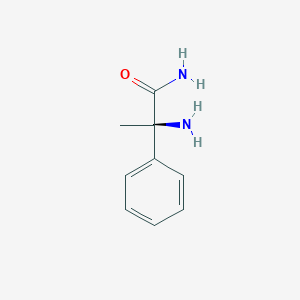

(2R)-2-amino-2-phenylpropanamide

Description

(2R)-2-Amino-2-phenylpropanamide is a chiral amide derivative characterized by a primary amino group and a phenyl substituent at the 2-position of the propanamide backbone. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol. The R-configuration at the chiral center is critical for its stereospecific interactions, which may influence biological activity, solubility, and binding affinity.

Properties

IUPAC Name |

(2R)-2-amino-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUPDZBTAQFGJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amino Group

The Boc (tert-butoxycarbonyl) group is widely employed to protect the amino functionality during synthesis. In a representative procedure, (2R)-2-amino-2-phenylpropanoic acid is treated with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine), yielding the Boc-protected intermediate. This step prevents undesired side reactions during subsequent activation of the carboxylic acid.

Acid Chloride Formation and Amidation

The Boc-protected acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, reaction with SOCl₂ in anhydrous DCM at 0–25°C generates the corresponding acid chloride, which is then reacted with aqueous or gaseous ammonia to form the amide. Deprotection with hydrochloric acid in dioxane affords (2R)-2-amino-2-phenylpropanamide in yields exceeding 80%.

Table 1: Key Reaction Parameters for Acid Chloride-Mediated Amidation

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM, 25°C | 95 | >99 |

| Acid Chloride Formation | SOCl₂, DCM, 0°C → 25°C | 90 | - |

| Amidation | NH₃ (g), DCM, 0°C | 88 | >98 |

| Deprotection | HCl/dioxane, 25°C | 85 | >97 |

Coupling Reagent-Assisted Synthesis

HBTU and HATU-Driven Amidation

Carbodiimide-based coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) enable direct amidation of (2R)-2-amino-2-phenylpropanoic acid without intermediate protection. In a typical protocol, the acid is activated with HBTU and N-hydroxybenzotriazole (HOBt) in DMF, followed by reaction with ammonium chloride. This one-pot method achieves yields of 78–82% with >95% purity, as confirmed by HPLC.

DCC and EDC Coupling

Dicyclohexylcarbodiimide (DCC) and ethylcarbodiimide (EDC) are alternatives for amide bond formation. For example, EDC-mediated coupling in the presence of HOBt and N-methylmorpholine (NMM) affords the target amide in 75% yield. However, these methods often require careful purification to remove urea byproducts.

Enzymatic and Asymmetric Synthetic Approaches

Kinetic Resolution Using Lipases

Enzymatic resolution of racemic 2-amino-2-phenylpropanamide derivatives using lipases (e.g., Candida antarctica lipase B) can achieve high enantiomeric excess (ee >98%). For instance, selective acylation of the (S)-enantiomer with vinyl acetate leaves the (R)-amide untouched, enabling isolation via chromatography.

Catalytic Asymmetric Synthesis

Rhodium-catalyzed asymmetric hydroamination of 2-phenylpropenamide derivatives offers a direct route to the (R)-configured product. Using [Rh(cod)₂]BF₄ and a chiral phosphine ligand, enantioselectivities up to 92% ee have been reported.

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-phenylpropanamide undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions might employ sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

GPR88 Agonist Development

The primary application of (2R)-2-amino-2-phenylpropanamide lies in its potential as a GPR88 agonist. Studies have demonstrated that derivatives of this compound can activate GPR88 through a Gαi-coupled signaling pathway. For instance, the compound RTI-13951-33, derived from the 2-AMPP scaffold, has shown promise in reducing alcohol self-administration and intake in animal models, indicating its potential for treating alcohol addiction .

Table 1: Structure-Activity Relationship (SAR) of 2-AMPP Derivatives

| Compound | EC50 (nM) | Lipophilicity (clog P) | Brain Penetration |

|---|---|---|---|

| 2-AMPP | 414 | 4.53 | Poor |

| RTI-13951-33 | 14 | < 4 | Good |

Neuropsychiatric Disorder Treatment

Research indicates that GPR88 is linked to various neuropsychiatric disorders, including schizophrenia and cognitive impairments. The modulation of GPR88 through compounds like this compound may provide new avenues for treatment by restoring dopaminergic signaling pathways disrupted in these conditions .

Case Study 1: Alcohol Addiction

In a study involving rats, the administration of RTI-13951-33 significantly reduced alcohol consumption without affecting locomotor activity or sucrose self-administration. This suggests that GPR88 agonists could be developed as targeted therapies for alcohol use disorder, minimizing side effects associated with broader acting drugs .

Case Study 2: Schizophrenia

Another study explored the genetic association between GPR88 and schizophrenia. The findings suggest that targeting GPR88 with specific agonists could help manage symptoms associated with this disorder by potentially normalizing dopaminergic signaling .

Challenges and Future Directions

Despite the promising applications of this compound and its derivatives, challenges remain in optimizing their pharmacokinetic properties for effective brain penetration and potency. Ongoing research focuses on modifying the chemical structure to enhance these properties while maintaining or improving efficacy at the GPR88 receptor .

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also participate in signaling pathways by binding to receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Phenylpropanamide Derivatives with Substituents on the Phenyl Ring

These compounds retain the core propanamide structure but feature substitutions on the phenyl group, altering electronic and steric properties.

Key Findings :

- Sulfonylamino substituents (e.g., Compounds 9–14 in ) introduce steric bulk and hydrophobicity, which may enhance receptor binding via van der Waals interactions .

Amino Acid and Ester Derivatives

These analogs incorporate amino acid backbones or ester functionalities, impacting solubility and metabolic stability.

Key Findings :

Stereochemical Variants

Alterations in stereochemistry significantly impact biological activity.

Key Findings :

Substituted Propanamides with Varied Functional Groups

Modifications to the amino group or propanamide chain alter physicochemical properties.

Key Findings :

- Thiol-containing analogs () may participate in redox reactions or act as chelators, broadening therapeutic utility .

Biological Activity

(2R)-2-amino-2-phenylpropanamide, also known as 2-amino-2-phenylpropanamide or (R)-phenylalanine amide, is a compound of significant interest in both medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chiral center, which influences its biological activity. The specific configuration at the chiral center (2R) allows it to interact differently with biological targets compared to its enantiomers. This configuration is crucial for its role as a building block in asymmetric synthesis and for its potential therapeutic applications.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

- Enzyme Modulation : It can act as an enzyme inhibitor or activator, influencing metabolic pathways. The compound has been shown to modulate cAMP levels by acting on G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in neuropharmacology and addiction therapies .

- Signaling Pathways : The compound may participate in signaling pathways by binding to receptors or proteins, leading to downstream effects that can alter cell behavior. For instance, it has been reported to activate GPR88 through a Gαi-coupled signaling pathway, which is significant for developing treatments for conditions like alcohol addiction .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- GPR88 Activation : A study demonstrated that this compound derivatives can activate GPR88 with varying potencies. For example, one derivative showed an EC50 value of 414 nM in cAMP assays, indicating moderate potency . This suggests potential applications in treating neurological disorders.

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific sites of the molecule can enhance its potency and selectivity for GPR88. For instance, substituting the amine group with other functionalities led to compounds with improved EC50 values .

- Therapeutic Applications : Given its ability to modulate neurotransmitter systems, this compound has been explored as a candidate for developing medications targeting addiction and mood disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-2-amino-2-phenylpropanamide, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via selective reduction of a corresponding amide precursor. For example, using LiAlH₄ in anhydrous ether reduces propanamide derivatives to amines while retaining stereochemistry . To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalytic hydrogenation may be employed. Post-synthesis, chiral HPLC or polarimetry should validate configuration (e.g., retention time matching with standards or optical rotation comparisons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the phenyl group (aromatic protons at δ 7.2–7.5 ppm), amide carbonyl (δ ~170 ppm), and stereospecific proton coupling (e.g., J-values for vicinal NH and CH groups) .

- IR : Amide C=O stretch (~1650 cm⁻¹) and NH₂/NH deformations (~3300 cm⁻¹) verify functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula (C₉H₁₂N₂O) and fragments (e.g., loss of NH₂ or phenyl group) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis to carboxylic acid or racemization) .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How can conflicting stereochemical assignments from NMR and circular dichroism (CD) spectra be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration unambiguously by analyzing crystal lattice diffraction patterns .

- Computational Modeling : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for the (2R) configuration. Discrepancies may indicate impurities or incorrect initial assignments .

Q. What strategies optimize enantioselective synthesis of this compound to minimize racemization?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation or enzymatic resolution (lipases) to enhance enantiomeric excess (ee) .

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress and detects early racemization .

Q. How do solvent polarity and protic/aprotic environments influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Solvent Screening : Test reactions in DMSO (polar aprotic), ethanol (protic), and THF (non-polar). Polar aprotic solvents stabilize transition states in SN² mechanisms, while protic solvents may favor elimination .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results from enzyme inhibition (e.g., fluorescence-based assays) vs. cell-based assays (e.g., IC₅₀ in HEK293 cells). Differences may arise from membrane permeability or off-target effects .

- Metabolite Profiling : LC-MS/MS identifies metabolites that could interfere with activity measurements .

Q. What analytical approaches reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.